2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(4-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c14-6-5-13(17)15-11-1-3-12(4-2-11)21(18,19)16-7-9-20-10-8-16/h1-4H,5,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOFIIGMNMZBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216576 | |
| Record name | 2-Cyano-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379728-87-7 | |
| Record name | 2-Cyano-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379728-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves the condensation of cyanoacetic acid with an appropriate amine derivative. One common method includes the reaction of 4-(morpholin-4-ylsulfonyl)aniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfonyl group, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Synthetic Routes
The synthesis typically involves the condensation of cyanoacetic acid with an appropriate amine derivative. A common method includes:
- Reactants : 4-(morpholin-4-ylsulfonyl)aniline and cyanoacetic acid.
- Coupling Agent : Dicyclohexylcarbodiimide (DCC).
- Catalyst : 4-Dimethylaminopyridine (DMAP).
- Solvent : Dimethylformamide (DMF).
This reaction is performed under controlled temperature conditions to optimize yield and purity.
Chemistry
In the field of chemistry, 2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide serves as:
- A Building Block : It is used in the synthesis of more complex organic molecules.
- A Reagent : Employed in various organic reactions due to its reactive functional groups.
Biology
Research indicates potential biological activities such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Investigated for its ability to bind to biological receptors, potentially modulating physiological responses.
Medicine
In medical research, the compound has been explored for:
-
Therapeutic Effects : Potential anti-inflammatory, analgesic, and anticancer properties have been noted.
- Case Study Example : In vitro studies demonstrated that the compound could inhibit the proliferation of certain cancer cell lines by interfering with cell cycle regulation.
Industry
In industrial applications, it is utilized for:
- Material Development : Used in the formulation of new materials with enhanced properties.
- Chemical Processes : Acts as a catalyst or intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound is compared to analogs with variations in the sulfonyl-linked substituents, heterocyclic systems, and electron-withdrawing groups (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Morpholine vs. Thiazole Sulfonyl Groups : The morpholine sulfonyl group in the target compound (C₁₃H₁₄N₃O₃S) provides better solubility in polar solvents compared to the thiazole sulfamoyl analog (C₁₂H₁₀N₄O₂S₂), which may favor membrane permeability but reduce aqueous solubility .
- Cyano vs.
- Chloro Substitution: The chloro analog (C₁₂H₁₅ClN₂O₄S) exhibits higher electrophilicity, which may increase reactivity but reduce stability compared to the cyano derivative .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Polarity :
- The target compound (MW ≈ 284.33 g/mol) has a moderate molecular weight, balancing solubility and bioavailability. In contrast, the triazole-containing analog (C₂₅H₂₆ClN₅O₂S, MW ≈ 488.03 g/mol) has higher molecular weight, which may limit blood-brain barrier penetration .
- The trifluoromethyl analog (C₁₀H₇F₃N₂O, MW ≈ 228.17 g/mol) is smaller and more lipophilic, favoring passive diffusion but risking faster metabolic clearance .
Hydrogen-Bonding Capacity :
Biological Activity
Overview
2-Cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a chemical compound recognized for its diverse biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a cyano group and a morpholinylsulfonyl moiety, contributes to its distinct reactivity and potential therapeutic applications. This article synthesizes various research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and comparative studies with similar compounds.
- Molecular Formula : C13H17N3O4S
- Molecular Weight : 301.36 g/mol
- CAS Number : 379728-87-7
The presence of the cyano group enhances the compound's reactivity, allowing it to interact with various biological targets, which is central to its biological activity .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biochemical pathways. Notably:
- Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thereby exerting antimicrobial and anticancer effects .
- Receptor Binding : It has been suggested that this compound interacts with cellular receptors, modulating signaling pathways associated with inflammation and cancer cell proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound can achieve MIC values as low as 0.22 μg/mL against certain bacterial strains .
- Biofilm Inhibition : The compound demonstrates strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like ciprofloxacin .
| Pathogen | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 85 |
| Staphylococcus epidermidis | 0.25 | 78 |
| Escherichia coli | 0.5 | 70 |
Anticancer Activity
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:
- Cell Lines Tested : A549 (lung carcinoma), MCF-7 (breast carcinoma).
- IC50 Values : The compound exhibited IC50 values greater than 60 μM, indicating a promising safety profile with limited toxicity at effective concentrations .
Comparative Analysis with Similar Compounds
This compound's unique characteristics distinguish it from similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[4-(N,N-diethylsulfamoyl)phenyl]acetamide | Lacks cyano group | Moderate antimicrobial activity |
| N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide | Morpholine ring absent | Lower potency against biofilms |
| N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide | Sulfonamide moiety | Effective but less selective than target compound |
The presence of the cyano group in this compound appears to confer enhanced reactivity and selectivity towards biological targets compared to other sulfonamide derivatives.
Case Studies
- Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties of various derivatives found that those containing the cyano group exhibited superior efficacy against Gram-positive bacteria. The study highlighted that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation .
- Cytotoxicity Assessment : In another study focused on anticancer properties, derivatives were tested on human cancer cell lines, showing promising results in inhibiting cell proliferation while maintaining low toxicity levels .
Q & A
Basic: What synthetic strategies are employed to prepare 2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A common route includes:
Sulfonylation : Reacting 4-aminophenylacetamide with morpholine sulfonyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the sulfonamide group .
Cyanation : Introducing the cyano group via nucleophilic substitution or condensation, often using cyanoacetic acid derivatives in ethanol with catalytic piperidine .
Critical parameters include reaction temperature (0–5°C for cyanation), stoichiometric control of acylating agents, and purification via silica gel chromatography or recrystallization .
Characterization :
- NMR : Peaks at δ 2.14 (s, 3H) for the acetamide methyl group and δ 3.31–3.55 (m) for morpholine protons .
- Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How does structural modification of the sulfonamide group impact the compound’s pharmacological profile?
Methodological Answer:
The morpholinylsulfonyl moiety enhances solubility and target affinity compared to simpler sulfonamides. For example:
- Analgesic Activity : N-Phenylacetamide sulfonamides with morpholine/pyrrolidine substituents show superior activity to paracetamol in rodent models (e.g., acetic acid-induced writhing test), likely due to COX-2 inhibition .
- Anticancer Potential : Pyrazole-sulfonamide hybrids derived from this compound exhibit apoptosis-inducing effects in colon cancer cells (HT-29, HCT-116), with IC₅₀ values <10 µM .
Key Insight : The sulfonamide’s electron-withdrawing nature and morpholine’s hydrogen-bonding capacity improve target engagement (e.g., tubulin or kinase inhibition) .
Basic: What analytical techniques are prioritized for purity assessment and structural validation?
Methodological Answer:
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) resolve impurities from synthetic byproducts .
- FT-IR : Absorbance at ~2200 cm⁻¹ confirms the cyano group, while 1650–1700 cm⁻¹ indicates acetamide C=O stretching .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C₁₃H₁₄N₃O₃S requires C 52.34%, H 4.70%) .
Advanced: What in silico approaches predict the compound’s binding modes with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins like EGFR or tubulin. For example, the morpholine sulfonyl group forms hydrogen bonds with Arg84 in tubulin’s active site .
- Pharmacophore Mapping : Identifies critical features (e.g., hydrogen bond acceptors from sulfonyl oxygen) for anti-inflammatory activity .
- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ~90 Ų) and blood-brain barrier penetration .
Basic: What in vitro assays are used for initial biological screening?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HT-29) at 1–100 µM concentrations .
- Enzyme Inhibition : COX-2 inhibition measured via ELISA, comparing IC₅₀ to celecoxib .
- Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification .
Advanced: How are structure-activity relationships (SARs) explored to optimize potency?
Methodological Answer:
- Analog Synthesis : Replacing morpholine with piperazine or dimethylamine to modulate electronic effects .
- Bioisosteric Replacement : Substituting the cyano group with nitro or carboxylate to evaluate metabolic stability .
- Pharmacokinetic Studies : Rat models assess oral bioavailability; morpholine derivatives show longer half-lives (t₁/₂ ~4–6 h) than non-cyclic sulfonamides .
Basic: How are synthetic byproducts or impurities identified and mitigated?
Methodological Answer:
- TLC Monitoring : Silica plates with CH₂Cl₂/MeOH (9:1) track reaction progress; Rf ~0.5 for the target compound .
- Recrystallization : Ethyl acetate/hexane mixtures remove unreacted starting materials .
- Mass Spectrometry : Detects common impurities like des-cyano or over-acetylated derivatives .
Advanced: What mechanistic insights explain the compound’s apoptosis-inducing effects in cancer cells?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
